molecular formula C17H14N4O3 B6032229 2-[1-(furan-2-ylmethyl)-3-hydroxy-5-imino-2H-pyrrol-4-yl]-3H-quinazolin-4-one

2-[1-(furan-2-ylmethyl)-3-hydroxy-5-imino-2H-pyrrol-4-yl]-3H-quinazolin-4-one

Cat. No.: B6032229
M. Wt: 322.32 g/mol
InChI Key: FITYAPKXVJRMJB-UHFFFAOYSA-N
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Description

2-[1-(furan-2-ylmethyl)-3-hydroxy-5-imino-2H-pyrrol-4-yl]-3H-quinazolin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a quinazolinone core, which is fused with a pyrrole ring and a furan moiety. The presence of these heterocyclic structures imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(furan-2-ylmethyl)-3-hydroxy-5-imino-2H-pyrrol-4-yl]-3H-quinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Furan Moiety: The furan ring can be introduced via a Friedel-Crafts alkylation reaction, where furfural is used as the alkylating agent.

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

Industrial Production Methods

Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, microwave-assisted synthesis, and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[1-(furan-2-ylmethyl)-3-hydroxy-5-imino-2H-pyrrol-4-yl]-3H-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imino group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the hydroxyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation Products: Quinazolinone derivatives with higher oxidation states.

    Reduction Products: Amino derivatives of the original compound.

    Substitution Products: Compounds with nucleophilic groups replacing the hydroxyl group.

Scientific Research Applications

2-[1-(furan-2-ylmethyl)-3-hydroxy-5-imino-2H-pyrrol-4-yl]-3H-quinazolin-4-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-[1-(furan-2-ylmethyl)-3-hydroxy-5-imino-2H-pyrrol-4-yl]-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

    N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: This compound also contains a furan ring and exhibits similar biological activities.

    N-(Furan-2-ylmethyl)-1H-indole-3-carboxamide: Another furan-containing compound with potential therapeutic applications.

Uniqueness

2-[1-(furan-2-ylmethyl)-3-hydroxy-5-imino-2H-pyrrol-4-yl]-3H-quinazolin-4-one is unique due to its combination of a quinazolinone core, a pyrrole ring, and a furan moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[1-(furan-2-ylmethyl)-3-hydroxy-5-imino-2H-pyrrol-4-yl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c18-15-14(13(22)9-21(15)8-10-4-3-7-24-10)16-19-12-6-2-1-5-11(12)17(23)20-16/h1-7,18,22H,8-9H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITYAPKXVJRMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=N)N1CC2=CC=CO2)C3=NC4=CC=CC=C4C(=O)N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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